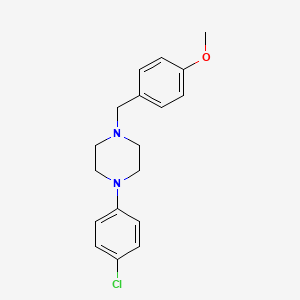
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine, also known as 4-CB, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that it acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to increase the release of serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of the serotonin system, which is involved in the regulation of mood, anxiety, and other physiological processes. It has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to have antipsychotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, it has been extensively studied and its effects are well-documented. However, one limitation is that it may not accurately reflect the effects of other compounds that act on the serotonin system, as it has a unique mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on the serotonin system. Finally, there is a need for studies on the long-term effects of this compound use and its potential for abuse.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models, and has been used as a tool in neuroscience research to study the serotonin system. While it has several advantages in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic use.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine involves the reaction between 4-chlorobenzyl chloride and 4-methoxybenzylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, it has been used as a tool in neuroscience research to study the serotonin system and its role in various disorders.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)17-6-4-16(19)5-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSUXAZMQUQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)





![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)
